4-ヒドロキシノネナール

概要

説明

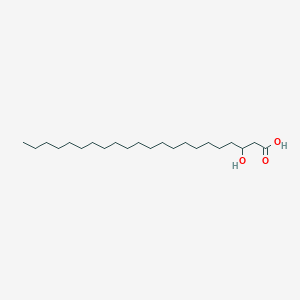

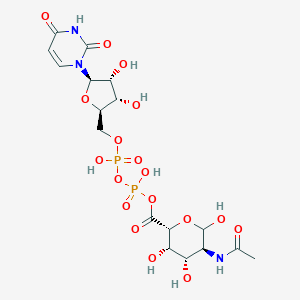

4-ヒドロキシ-2-ノネナールは、細胞内の脂質過酸化によって生成されるα、β-不飽和ヒドロキシアルケナールです。 これは、動物組織全体に存在する無色の油であり、脂質過酸化連鎖反応の増加により、酸化ストレスの間に高濃度で存在します 。 この化合物は、細胞シグナル伝達において重要な役割を果たし、細胞周期イベントから細胞接着に至るまでのさまざまな経路に影響を与えます 。

2. 製法

合成経路と反応条件

4-ヒドロキシ-2-ノネナールは、対応するジメチルアセタール(4-ヒドロキシ-2-ノネナールジメチルアセタール)から、従来のアプローチを用いて、実験プロトコルの修正と最終生成物の精製の改善を加えて合成することができます 。 別の方法では、コバルト(II)ポルフィリンを触媒として、分子状酸素とトリエチルシランによる還元酸化によって対応する(2E、4E)-2、4-アルカジエナールからワンポット合成し、その後、トリメチルホスファイトで処理します 。

工業的生産方法

4-ヒドロキシ-2-ノネナールの工業的生産方法は、文献ではあまりよく説明されていません。上記の合成経路は、反応条件と精製プロセスの適切な修正を加えることで、大規模生産に適応させることができます。

科学的研究の応用

4-ヒドロキシ-2-ノネナールは、以下を含む数多くの科学研究の用途があります。

作用機序

4-ヒドロキシ-2-ノネナールは、いくつかのメカニズムを通じてその効果を発揮します。

マイケル付加: タンパク質、核酸、脂質の求核性官能基と共有結合性付加物を形成します.

6. 類似の化合物との比較

4-ヒドロキシ-2-ノネナールは、その高い反応性とさまざまな生体分子との共有結合性付加物を形成する能力のために、脂質過酸化産物のなかでユニークです。類似の化合物には以下が含まれます。

マロンジアルデヒド: 別の脂質過酸化産物ですが、4-ヒドロキシ-2-ノネナールほど反応性が高くありません.

4-ヒドロキシ-2-ヘキセナール: 反応性が類似した短い鎖のアナログです.

4-オキソ-トランス-2-ノネナール: 反応性の異なる4-ヒドロキシ-2-ノネナールの酸化型です.

これらの化合物はいくつかの化学的性質を共有していますが、反応性と生物学的効果が異なります。これにより、4-ヒドロキシ-2-ノネナールは、脂質過酸化とその結果を研究する上で特に重要な化合物となっています。

生化学分析

Biochemical Properties

4-Hydroxy-2-nonenal plays a key role in biochemical reactions. It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine, or through the formation of a Schiff base, which can target arginine or lysine . The lysine adduct has been referred to as an “oxidation-specific epitope” and a lipid oxidation "degradation product" .

Cellular Effects

4-Hydroxy-2-nonenal has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion . It is considered as an important mediator of cellular signaling processes and a second messenger of reactive oxygen species .

Molecular Mechanism

4-Hydroxy-2-nonenal functions as a signaling molecule and toxic product and acts mainly by forming covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids . It binds to recombinant human Dicer through an intermolecular interaction that disrupts both activity and stability of Dicer in a concentration- and time-dependent manner .

Temporal Effects in Laboratory Settings

In the perfused rat kidney, more than 80% of the infused 4-Hydroxy-2-nonenal was metabolized within the first 3 minutes . Glutathione-4-Hydroxy-2-nonenal conjugate, the corresponding alcohol 1,4-dihydroxynonene, 4-Hydroxy-2-nonenal-mercapturic acid conjugate, 4-hydroxynonenoic acid, tricarboxylic acid (TCA)-cycle metabolites, and water were identified as primary and secondary metabolic products .

Dosage Effects in Animal Models

The total capacity of rat kidney to metabolize 4-Hydroxy-2-nonenal is about 160-190 nmol/g wet wt/min . Decreasing cardiac 4-Hydroxy-2-nonenal levels through pharmacological ALDH2 activation is sufficient to re-establish Dicer activity and miRNA biogenesis .

Metabolic Pathways

4-Hydroxy-2-nonenal is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites . Other oxygenated α,β-unsaturated aldehydes are also generated in the same process, which can also come from omega-3 fatty acids .

Transport and Distribution

4-Hydroxy-2-nonenal is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . It is considered to be soft electrophiles and is prone to be attacked by nucleophiles, such as thiol or amino groups .

Subcellular Localization

4-Hydroxy-2-nonenal is a major end-product of peroxidation of membrane arachidonic acid (ARA) . It is generated by the oxidative modification of low-density lipoprotein through the direct addition of carbonyl groups from 4-Hydroxy-2-nonenal onto lysine .

準備方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-nonenal can be synthesized from the corresponding dimethylacetal (4-Hydroxy-2-nonenal dimethylacetal) using a conventional approach with modifications to the experimental protocol and improvements in the purification of the final product . Another method involves a one-pot synthesis from the corresponding (2E,4E)-2,4-alkadienals by reduction-oxygenation with molecular oxygen and triethylsilane in the presence of cobalt (II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .

Industrial Production Methods

Industrial production methods for 4-Hydroxy-2-nonenal are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate modifications to the reaction conditions and purification processes.

化学反応の分析

反応の種類

4-ヒドロキシ-2-ノネナールは、以下を含むさまざまな化学反応を起こします。

酸化: カルボニル基は酸化されてカルボン酸を形成することができます。

還元: 二重結合とカルボニル基は還元されてアルコールを形成することができます。

置換: ヒドロキシル基は他の官能基で置換することができます。

マイケル付加: この化合物は、システイン、ヒスチジン、またはリシンなどの求核剤とマイケル付加反応を起こして付加物を形成することができます.

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、以下が含まれます。

酸化剤: 過マンガン酸カリウム、三酸化クロム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

求核剤: アミン、チオール。

生成される主な生成物

類似化合物との比較

4-Hydroxy-2-nonenal is unique among lipid peroxidation products due to its high reactivity and ability to form covalent adducts with various biomolecules. Similar compounds include:

Malondialdehyde: Another lipid peroxidation product, but less reactive than 4-Hydroxy-2-nonenal.

4-Hydroxy-2-hexenal: A shorter-chain analog with similar reactivity.

4-Oxo-trans-2-nonenal: An oxidized form of 4-Hydroxy-2-nonenal with different reactivity.

These compounds share some chemical properties but differ in their reactivity and biological effects, making 4-Hydroxy-2-nonenal a particularly important compound for studying lipid peroxidation and its consequences.

特性

IUPAC Name |

(E)-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040395 | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75899-68-2, 29343-52-0, 128946-65-6 | |

| Record name | 4-Hydroxynonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-NONENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

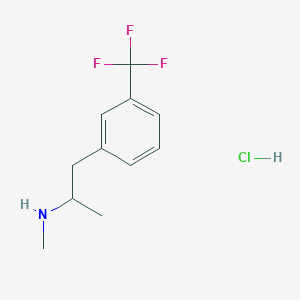

![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)